molecular formula C3H8NNa4O9P3 B12729137 Tetrasodium (nitrilotris(methylene))trisphosphonate CAS No. 94021-23-5

Tetrasodium (nitrilotris(methylene))trisphosphonate

Cat. No.: B12729137
CAS No.: 94021-23-5
M. Wt: 386.98 g/mol
InChI Key: CXKLLWYSNDLIRU-UHFFFAOYSA-J
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Description

Tetrasodium (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈NNa₄O₉P₃. It is a sodium salt of nitrilotris(methylene)trisphosphonic acid and is commonly used as a chelating agent, scale inhibitor, and corrosion inhibitor. This compound is known for its ability to bind metal ions, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by neutralizing the acid with the base. The reaction can be represented as follows:

N(CH2PO3H2)3+4NaOHN(CH2PO3Na2)3+4H2ON(CH₂PO₃H₂)₃ + 4 NaOH → N(CH₂PO₃Na₂)₃ + 4 H₂O N(CH2​PO3​H2​)3​+4NaOH→N(CH2​PO3​Na2​)3​+4H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high purity and yield of the final product. The compound is then crystallized, filtered, and dried to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Chelation: Typically occurs in aqueous solutions with metal ions.

    Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.

    Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.

Major Products Formed

    Chelation: Metal-phosphonate complexes.

    Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Tetrasodium (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.

    Biology: Investigated for its potential to inhibit enzymes that require metal ions for activity.

    Medicine: Explored for its potential use in preventing calcification in medical devices and as a treatment for conditions involving abnormal calcium deposition.

    Industry: Widely used as a scale inhibitor in water treatment, preventing the formation of scale in boilers and cooling systems. It is also used as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and metal ion binding.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions compared to EDTA.

    Nitrilotriacetic acid (NTA): A chelating agent with a structure similar to tetrasodium (nitrilotris(methylene))trisphosphonate but with different binding properties.

Uniqueness

This compound is unique due to its high stability and strong binding affinity for metal ions. Unlike EDTA and NTA, it has multiple phosphonate groups that enhance its chelating ability. This makes it particularly effective in preventing scale and corrosion in harsh industrial environments.

Properties

CAS No.

94021-23-5

Molecular Formula

C3H8NNa4O9P3

Molecular Weight

386.98 g/mol

IUPAC Name

tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

CXKLLWYSNDLIRU-UHFFFAOYSA-J

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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